molecular formula C20H25ClN2O2 B7607125 2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide

2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide

Cat. No.: B7607125
M. Wt: 360.9 g/mol
InChI Key: NXJGHKHNFPRMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a chloroanilino moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which imparts unique steric and electronic properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 1-adamantylamine with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chloroanilino moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide is unique due to the combination of the adamantyl and chloroanilino groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c21-16-1-3-17(4-2-16)23-19(25)12-22-18(24)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJGHKHNFPRMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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